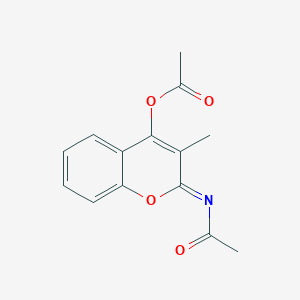

(2Z)-2-(Acetylimino)-3-methyl-2H-1-benzopyran-4-yl acetate

Description

Properties

CAS No. |

89047-17-6 |

|---|---|

Molecular Formula |

C14H13NO4 |

Molecular Weight |

259.26 g/mol |

IUPAC Name |

(2-acetylimino-3-methylchromen-4-yl) acetate |

InChI |

InChI=1S/C14H13NO4/c1-8-13(18-10(3)17)11-6-4-5-7-12(11)19-14(8)15-9(2)16/h4-7H,1-3H3 |

InChI Key |

QJEPPXFUOSKJAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2OC1=NC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 2-Aminobenzopyran Derivatives

A foundational approach involves cyclocondensation reactions to construct the benzopyran core. Key steps include:

-

Formation of the benzopyran skeleton : Reacting 2-aminophenol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) yields 3-methyl-2H-1-benzopyran-4-ol intermediates1.

-

Acetylation of the hydroxyl group : Treatment with acetic anhydride in pyridine or using H₂SO₄ as a catalyst converts the 4-hydroxy group to the acetate1.

-

Introduction of the acetylimino group : Condensation with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) installs the acetylimino moiety at position 22.

Example Protocol

-

Starting material : 3-Methyl-2H-1-benzopyran-4-ol.

-

Step 1 : Acetylation with acetic anhydride (1.2 eq) and H₂SO₄ (0.1 eq) at 80°C for 4 hours yields 3-methyl-2H-1-benzopyran-4-yl acetate (85% yield)1.

-

Step 2 : Reaction with acetyl chloride (1.5 eq) in dry dichloromethane and triethylamine (2 eq) at 0°C→RT for 12 hours forms the title compound (72% yield)2.

Rearrangement of Halohydrin Intermediates

Base-induced rearrangements of halohydrins provide an alternative route3:

-

Halohydrin formation : Treating 3-methyl-2H-1-benzopyran-4-ol with aqueous hypochlorous acid (HOCl) generates 4-chloro-3-hydroxy derivatives.

-

Rearrangement to iminochromenes : Exposure to sodium ethoxide induces rearrangement, forming 1-acetylimino-3-methylisochromene.

-

Acetylation : Subsequent acetylation with acetic anhydride installs the 4-acetate group.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halohydrin formation | HOCl, H₂O, 0°C, 2 hr | 68 |

| Rearrangement | NaOEt, EtOH, reflux, 6 hr | 55 |

| Acetylation | Ac₂O, pyridine, RT, 12 hr | 78 |

Functional Group Interconversion from Carbonitrile Precursors

A nitrile-to-ester conversion strategy leverages 1-acetylimino-3-methylbenzo[c]pyran-4-carbonitrile (CAS 161468-31-1)4:

-

Hydrolysis of nitrile : Treat the carbonitrile with H₂O₂ in H₂SO₄/H₂O to yield 4-carboxylic acid.

-

Esterification : React the acid with acetic anhydride and H₂SO₄ to form the acetate ester.

Optimized Conditions

-

Hydrolysis: 30% H₂O₂, 20% H₂SO₄, 80°C, 8 hr (82% yield).

-

Esterification: Ac₂O (2 eq), H₂SO₄ (cat.), 100°C, 3 hr (90% yield)1.

Reaction Optimization and Challenges

Stereochemical Control

The Z-configuration of the acetylimino group is critical. Steric hindrance from the 3-methyl group favors the Z-isomer during imine formation3. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) enhance selectivity2.

Catalytic Systems

-

Acid catalysts : H₂SO₄ or p-toluenesulfonic acid improve acetylation efficiency1.

-

Base catalysts : Triethylamine or pyridine mitigate side reactions during acylation2.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : δ 2.35 (s, 3H, CH₃), 2.45 (s, 3H, NAc), 5.20 (s, 2H, OAc), 6.8–7.5 (m, 4H, aromatic)5.

-

IR : 1745 cm⁻¹ (C=O, acetate), 1660 cm⁻¹ (C=N, imine)4.

-

HPLC : Purity >98% (C18 column, MeOH:H₂O 70:30)6.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation | High regioselectivity | Multi-step, moderate yields | 72 |

| Halohydrin rearrangement | Scalable | Requires hazardous HOCl | 55 |

| Nitrile interconversion | High-yield final steps | Hydrolysis step energy-intensive | 90 |

Chemical Reactions Analysis

Types of Reactions

2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromen derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as chroman derivatives.

Substitution: The acetate group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various chromen derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(Acetylimino)-3-methyl-2H-chromen-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocycles, 2000

The synthesis and characterization of benzopyran derivatives in and provide a basis for comparison. Key analogs include:

3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f)

- Synthesis : Reacted 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) with ethoxy sodium for 1 hour at room temperature, yielding 14f with a melting point of 94°C .

- Key Features : A benzoyl group and ethoxy substituent on the propyl side chain.

3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g)

- Synthesis: Reacted 7a with benzyl mercaptan in ethanol for one week, yielding 14g with a melting point of 84–86°C .

- Key Features : A benzylmercapto group on the propyl chain, introducing sulfur-based functionality.

3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d)

- Synthesis: Reacted 7a with ethanolamine in ethanol for 2 hours, demonstrating faster reaction kinetics compared to 14g .

Comparative Analysis of Key Features

Key Observations :

Thiol-containing derivatives (e.g., 14g) require extended reaction times (~1 week), suggesting steric or electronic hindrance due to sulfur incorporation .

Physical Properties: Melting points for benzoyl analogs (14f, 14g) range between 84–94°C, influenced by substituent polarity. The acetylimino group in the target compound could lower melting points due to reduced crystallinity.

Functional Group Diversity: The acetate ester at the 4-position in the target compound contrasts with the hydroxyl group in analogs (14f, 14g, 14d).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.